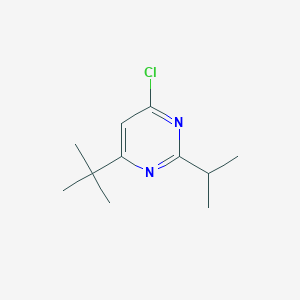
4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine
Vue d'ensemble
Description
“4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine” is a chemical compound with the molecular formula C11H17ClN2. It has a molecular weight of 212.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
One of the notable studies involved the synthesis of a series of 2-aminopyrimidines, including derivatives of 4-Tert-butyl-6-chloro-2-(propan-2-yl)pyrimidine, as ligands for the histamine H4 receptor (H4R). These studies aimed to optimize the potency of these compounds, which led to the identification of a compound with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This research highlights the potential of H4R antagonists in pain management and anti-inflammatory therapies (Altenbach et al., 2008).
Stannylation Reaction and Cross-Couplings
Another research application involves the stannylation reaction and cross-couplings of pyrimidines. This process facilitates the formation of new carbon-carbon bonds via Pd(II)-catalyzed cross-couplings, demonstrating the versatility of pyrimidine derivatives, including this compound, in organic synthesis and material science (Majeed et al., 1989).
Pyrimidine Derivatives in Material Science
The synthesis and characterization of novel polyimides containing tert-butyl side groups derived from pyrimidine derivatives illustrate the potential of these compounds in creating materials with low dielectric constants, low moisture absorption, and high thermal stability. These materials are suitable for various applications, including electronics and aerospace, showcasing the broad applicability of pyrimidine derivatives in advanced material science (Chern & Tsai, 2008).
Nonlinear Optical Materials
Research into pyrimidine-containing β-iminoenolate difluoroboron complexes has uncovered their utility as non-traditional π-gelators and mechanofluorochromic dyes. These studies demonstrate the role of pyrimidine derivatives in developing materials with significant nonlinear optical properties, which are crucial for optoelectronic devices and sensors (Mi et al., 2018).
Antitumor Agents
Pyrazolo[3,4-d]pyrimidines, structurally related to this compound, have been explored for their antiproliferative and proapoptotic activities against various cancer cell lines. By inhibiting c-Src phosphorylation, these compounds offer a pathway for developing new cancer therapies (Carraro et al., 2006).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .
Propriétés
IUPAC Name |
4-tert-butyl-6-chloro-2-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-7(2)10-13-8(11(3,4)5)6-9(12)14-10/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFPKUXHCPXSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

